SB-747651A -

SB-747651A

Catalog Number: EVT-282244
CAS Number:
Molecular Formula: C16H22N8O
Molecular Weight: 342.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SB-747651A is a potent, ATP-competitive mitogen- and stress-activated kinase 1 (MSK1) inhibitor (IC50 = 11 nM in an in vitro kinase assay). It targets the N-terminal kinase domain. SB-747651A inhibits MSK1, MSK2, PKA, PKB, RSK and p70S6K activity in cells.
Source and Classification

SB-747651A was developed as part of a series of compounds aimed at inhibiting specific kinases involved in cellular signaling pathways. It is classified as an ATP-competitive inhibitor, with a reported IC50 value of approximately 11 nM for MSK1 in vitro . The compound has been utilized in various studies to explore its effects on cancer cell proliferation, migration, and apoptosis.

Synthesis Analysis

The synthesis of SB-747651A involves several key steps typically found in the development of small-molecule inhibitors. While specific proprietary synthetic routes are not always disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  2. Reactions: Common reactions may include amination, alkylation, and cyclization to build the core structure of the compound.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.
  4. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical parameters such as reaction temperatures, solvents, and times are crucial for optimizing yield and ensuring the integrity of the compound throughout the synthesis process.

Molecular Structure Analysis

The molecular structure of SB-747651A can be described by its chemical formula, which provides insights into its functionality and interaction with biological targets. The compound features:

  • Core Structure: A pyridine ring that contributes to its binding affinity.
  • Functional Groups: Various functional groups are present that enhance solubility and interaction with the target enzyme.

The three-dimensional conformation of SB-747651A allows it to fit into the active site of MSK1 effectively, facilitating competitive inhibition. Computational modeling studies can further elucidate the binding interactions at the molecular level.

Chemical Reactions Analysis

SB-747651A participates in several critical chemical reactions within biological systems:

  1. Inhibition of Kinase Activity: By binding to MSK1, SB-747651A inhibits its phosphorylation activity, which is essential for downstream signaling pathways involved in cell survival and proliferation.
  2. Impact on Cellular Signaling: The inhibition leads to altered phosphorylation levels of various substrates downstream in pathways such as the mitogen-activated protein kinase (MAPK) pathway.

These reactions are significant as they contribute to the compound's anticancer properties by promoting apoptosis and reducing cell migration and proliferation in tumor cells .

Mechanism of Action

The mechanism of action of SB-747651A primarily revolves around its role as an inhibitor of MSK1. Upon administration:

  1. Binding: SB-747651A binds competitively to the ATP-binding site of MSK1.
  2. Signal Modulation: This binding inhibits MSK1's ability to phosphorylate target proteins such as CREB (cAMP response element-binding protein) and other kinases involved in cell survival pathways.
  3. Biological Outcomes: The inhibition results in decreased cell proliferation, reduced migration capabilities, and increased apoptosis in cancer cells . In vivo studies have demonstrated that treatment with SB-747651A can significantly prolong survival in models of glioblastoma without adverse effects .
Physical and Chemical Properties Analysis

SB-747651A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 332.25 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are critical for determining appropriate dosages and administration routes for experimental applications.

Applications

SB-747651A has a range of scientific applications primarily focused on cancer research:

  1. Cancer Therapeutics: Its ability to inhibit MSK1 makes it a candidate for developing new treatments for aggressive cancers such as glioblastoma multiforme .
  2. Immunology Studies: Research has also explored its effects on neutrophil recruitment and inflammatory responses, indicating potential uses in immunomodulation .
  3. Cellular Mechanism Studies: It serves as a valuable tool for dissecting cellular signaling pathways involving MSK1, providing insights into tumor biology and therapy resistance mechanisms.
Introduction to SB-747651A: Discovery and Rationale for Multi-Target Kinase Inhibition

Historical Development and Structural Basis of SB-747651A as a Multi-Kinase Inhibitor

SB-747651A (2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-4-piperidinyl-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride) was developed as part of efforts to combat therapeutic resistance in complex malignancies. Its design leveraged structural insights from ATP-competitive kinase inhibitors, featuring an imidazopyridine core that enables broad interaction with conserved kinase domains. This scaffold facilitates simultaneous binding to kinases in both the MAPK and PI3K-Akt-mTOR pathways. Specifically, SB-747651A inhibits MSK1/2 and RSK1/2 (downstream effectors of MAPK signaling) alongside Akt and p70S6K (key nodes in the PI3K-Akt-mTOR axis) through competitive occupation of the ATP-binding pocket [2]. Biochemical profiling confirmed nanomolar inhibitory constants (Ki) against these targets, with IC50 values of 10-50 nM for RSK2 and p70S6K in enzymatic assays [2]. The aminofurazan moiety enhances hydrogen bonding with kinase hinge regions, while the ethyl-piperidinyl group contributes to hydrophobic pocket interactions, conferring a unique multi-target profile distinct from promiscuous inhibitors like staurosporine [1] [2].

Table 1: Kinase Targets and Inhibitory Activity of SB-747651A

Target KinasePathwayFunction in CancerIC₅₀ (nM)
MSK1/2MAPKPhosphorylates CREB, promotes survival15-30
RSK1/2MAPKRegulates motility, chemoresistance10-25
AktPI3K-Akt-mTORSuppresses apoptosis, drives proliferation20-50
p70S6KPI3K-Akt-mTORMediates protein synthesis, cell growth30-50

Rationale for Targeting MAPK and PI3K-Akt-mTOR Pathways in Oncotherapy

The MAPK and PI3K-Akt-mTOR pathways are frequently co-activated in solid tumors (e.g., glioblastoma, breast cancer) and drive therapeutic resistance through cross-talk. MAPK signaling via RSK2 enhances cancer cell invasion and represses apoptosis, while PI3K-Akt-mTOR activation stimulates glycogen metabolism, protein synthesis, and stemness via SOX2 upregulation [2] [4]. Critically, feedback loops between these pathways limit mono-target inhibitors:

  • Compensatory Activation: mTORC1 inhibition relieves S6K-mediated suppression of IRS1, reactivating PI3K-Akt [8].
  • Oncogenic Convergence: Both pathways phosphorylate GSK3β and CREB, regulating cyclins and survival genes [2] [8].
  • Tumor Heterogeneity: >47% of glioblastomas harbor concurrent alterations in MAPK (e.g., EGFR mutations) and PI3K (e.g., PTEN loss) effectors, necessitating dual blockade [2] [4] [7].

In glioblastoma spheroids, SB-747651A’s co-inhibition of these pathways reduced phospho-CREB (S133) by 70%, phospho-GYS1 (S641) by 65%, and SOX2 expression by 50%, disrupting proliferation and stemness networks [2]. This synergy explains its superior efficacy over single-pathway agents in suppressing tumor-initiating cell frequencies (3-fold reduction vs. mono-inhibitors) [2].

Comparative Analysis of SB-747651A with Mono-Target Kinase Inhibitors

Mono-target kinase inhibitors (e.g., Akt-specific MK-2206 or mTORC1 inhibitors like rapalogs) often exhibit limited clinical efficacy due to pathway redundancy. SB-747651A overcomes this via concurrent disruption of parallel survival signals:

  • Efficacy in Resistance Models: In temozolomide-resistant glioblastoma spheroids, SB-747651A (10 µM) restored chemosensitivity, reducing viability by 80% when combined with temozolomide. Mono-inhibitors against Akt or RSK achieved only 30-40% reduction under identical conditions [2].
  • Phenotypic Superiority: SB-747651A suppressed spheroid migration by 90% at 10 µM by dual inhibition of RSK2 (motility regulator) and Akt (metabolic driver). RSK- or Akt-only inhibitors reduced migration by 40-60% [2].
  • Biochemical Breadth: Unlike isoform-selective PI3K inhibitors (e.g., alpelisib targeting p110α), SB-747651A inhibits p70S6K and Akt downstream of all PI3K isoforms, mitigating resistance from upstream mutations [4] [8].

Table 2: Functional Comparison of SB-747651A with Mono-Target Inhibitors

ParameterSB-747651AMono-Target InhibitorsMechanistic Advantage
Spheroid formation90% inhibition40-60% inhibitionBlocks mTORC1/2 and RSK-dependent translation
SOX2 suppression50% reduction<20% reductionCo-inhibition of Akt (stemness) and MSK (SOX2 transcription)
Chemosensitization80% viability loss30-40% viability lossSimultaneously targets survival (Akt) and DDR (RSK) pathways
Migration suppression90% reduction40-60% reductionInhibits RSK (cytoskeleton) and mTORC2 (actin remodeling)

Properties

Product Name

SB-747651A

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C16H22N8O

Molecular Weight

342.40 g/mol

InChI

InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23)

InChI Key

MBCJUIJWPYUEBX-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N

Solubility

Soluble in DMSO

Synonyms

SB 747651A
SB-747651A
SB747651A

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.